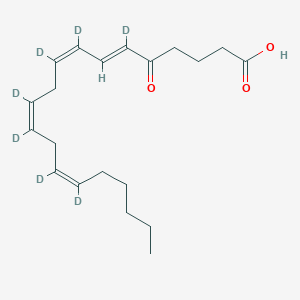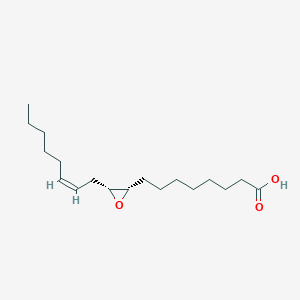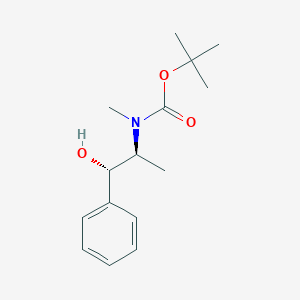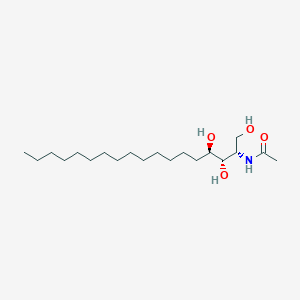
5-Oxo-ETE-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Il est formé par l'oxydation de l'acide 5-hydroxyéicosatétraénoïque (5-HETE) , qui est un métabolite de l'acide arachidonique.
- Les atomes de deutérium dans le 5-OxoETE-d7 sont situés aux positions 6, 8, 9, 11, 12, 14 et 15 .
5-OxoETE-d7: ) est un acide cétonique polyinsaturé.
Méthodes De Préparation
Voies de synthèse : La synthèse du 5-OxoETE-d7 implique l'incorporation de deutérium lors de l'oxydation du 5-HETE. Les voies de synthèse spécifiques peuvent varier, mais des précurseurs marqués au deutérium sont généralement utilisés.
Conditions de réaction : Les réactions d'oxydation sont effectuées dans des conditions contrôlées en utilisant des réactifs et des catalyseurs appropriés.
Production industrielle : Bien qu'il ne soit pas largement produit à l'échelle industrielle, le 5-OxoETE-d7 peut être synthétisé dans des laboratoires de recherche.
Analyse Des Réactions Chimiques
Réactions : Le 5-OxoETE-d7 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants : Pour l'oxydation, l'oxygène ou les peroxydes sont couramment utilisés. La réduction peut impliquer une hydrogénation. Les réactions de substitution peuvent se produire avec des nucléophiles.
Principaux produits : Les principaux produits dépendent des conditions de réaction spécifiques et de la position de la substitution du deutérium.
Applications de recherche scientifique
Chimie : Le 5-OxoETE-d7 sert d'étalon interne pour la quantification dans les études basées sur la spectrométrie de masse.
Biologie : Il est utilisé pour étudier le métabolisme lipidique et les voies de signalisation.
Médecine : La recherche porte sur son rôle dans l'inflammation, les maladies cardiovasculaires et le cancer.
Industrie : Applications industrielles limitées, mais sa forme isotopique stable aide dans les études de développement de médicaments.
Mécanisme d'action
- Le 5-OxoETE-d7 exerce probablement ses effets par l'intermédiaire des voies de signalisation lipidique.
- Les cibles moléculaires comprennent les récepteurs couplés aux protéines G (RCPG) et les cascades de signalisation en aval.
- Des recherches supplémentaires sont nécessaires pour élucider les mécanismes spécifiques.
Applications De Recherche Scientifique
Chemistry: 5-OxoETE-d7 serves as an internal standard for quantification in mass spectrometry-based studies.
Biology: It is used to investigate lipid metabolism and signaling pathways.
Medicine: Research focuses on its role in inflammation, cardiovascular diseases, and cancer.
Industry: Limited industrial applications, but its stable isotopic form aids in drug development studies.
Mécanisme D'action
- 5-OxoETE-d7 likely exerts its effects through lipid signaling pathways.
- Molecular targets include G protein-coupled receptors (GPCRs) and downstream signaling cascades.
- Further research is needed to elucidate specific mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires : D'autres eicosanoïdes, tels que les leucotriènes et les prostaglandines, partagent des voies métaboliques similaires.
Unicité : Le marquage au deutérium du 5-OxoETE-d7 le distingue de son homologue non marqué et constitue un outil analytique précieux.
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D |
Clé InChI |
MEASLHGILYBXFO-BWRCDNCFSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Synonymes |
5-KETE-d7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)





![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)







